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4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)butanamide
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Description
4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)butanamide is a useful research compound. Its molecular formula is C19H20N4O4 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)butanamide , identified by its CAS number 1574406-74-8 , has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a pyridine derivative and a quinazoline moiety, suggests various therapeutic applications. This article reviews its biological activity, synthesizing findings from diverse studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H26N4O4, with a molecular weight of 410.5 g/mol . The compound's structure includes functional groups that may enhance its solubility and reactivity, contributing to its biological activities.
Property | Value |
---|---|
Molecular Formula | C22H26N4O4 |
Molecular Weight | 410.5 g/mol |
CAS Number | 1574406-74-8 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. Preliminary studies indicate that it may act as an anaphylatoxin receptor antagonist , potentially modulating immune responses and inflammation. Additionally, it has been identified as a substrate for the cytochrome P450 2H enzyme, implicating its role in drug metabolism and interactions.
Biological Activity Overview
Anticonvulsant Activity : Recent research highlights the anticonvulsant potential of similar derivatives, suggesting that this compound may exhibit protective effects against seizures. For instance, compounds with structural similarities demonstrated significant protective indices in animal models, indicating their efficacy in preventing seizures induced by pentylenetetrazol (PTZ) .
Antimicrobial Properties : The presence of the hydroxy group on the pyridine ring enhances the compound's antimicrobial activity. Studies have shown that derivatives of pyridine exhibit notable antibacterial and antifungal properties, which could extend to this compound .
Anticancer Potential : Compounds with similar structural features have been evaluated for their anticancer activity. For example, derivatives containing quinazoline rings have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific effects of our compound on cancer cells remain to be thoroughly investigated.
Case Studies
- Anticonvulsant Efficacy : A study evaluated a series of quinazoline derivatives for their anticonvulsant properties using the maximal electroshock (MES) test and the PTZ test. Compounds structurally related to our target demonstrated effective seizure control with minimal toxicity .
- Antimicrobial Activity : A comparative analysis of various pyridine derivatives revealed that compounds with hydroxyl substitutions exhibited enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
- Apoptosis Induction in Cancer Cells : Research on quinazoline-based compounds indicated significant pro-apoptotic activity in MCF-7 breast cancer cells, suggesting that our target compound could also influence cancer cell survival through similar mechanisms .
Properties
Molecular Formula |
C19H20N4O4 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-(3-methyl-4-oxoquinazolin-6-yl)butanamide |
InChI |
InChI=1S/C19H20N4O4/c1-12-8-14(24)10-18(26)23(12)7-3-4-17(25)21-13-5-6-16-15(9-13)19(27)22(2)11-20-16/h5-6,8-11,24H,3-4,7H2,1-2H3,(H,21,25) |
InChI Key |
XZHRNYCVFLTTDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCCC(=O)NC2=CC3=C(C=C2)N=CN(C3=O)C)O |
Origin of Product |
United States |
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